D-Xylulose 5-phosphate sodium

Description

Significance of Pentose (B10789219) Phosphate (B84403) Pathway Intermediates

The pentose phosphate pathway (PPP) is a vital metabolic route that runs parallel to glycolysis. khanacademy.org Unlike glycolysis, which primarily serves to generate ATP, the PPP has a more diverse set of functions, and its intermediates are key to these roles. The primary outcomes of the pathway are the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of pentose sugars. khanacademy.orgnih.gov

NADPH is the principal intracellular reductant, essential for reductive biosynthesis reactions, such as the synthesis of fatty acids and steroids. nih.gov It is also critical for regenerating the antioxidant glutathione, which protects cells from oxidative damage. nih.govnih.gov The pentose sugars, particularly D-ribose 5-phosphate, are fundamental building blocks for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). khanacademy.orgresearchgate.net

Other PPP intermediates, including erythrose 4-phosphate, serve as precursors for the synthesis of aromatic amino acids. nih.gov The reversible nature of the non-oxidative branch of the PPP allows for the interconversion of these sugar phosphates, providing metabolic flexibility to meet the cell's varying needs for NADPH, ribose 5-phosphate, and other precursors. wikipedia.org

Overview of D-Xylulose 5-Phosphate as a Central Metabolite

D-Xylulose 5-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. nih.gov It is formed from its epimer, D-ribulose 5-phosphate, in a reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase. nih.govnih.gov Once formed, D-xylulose 5-phosphate serves as a two-carbon donor in a reaction catalyzed by transketolase. nih.gov In this reaction, a two-carbon unit is transferred from D-xylulose 5-phosphate to an acceptor molecule, such as ribose 5-phosphate or erythrose 4-phosphate, leading to the formation of other sugar phosphates like sedoheptulose (B1238255) 7-phosphate and fructose (B13574) 6-phosphate. nih.govresearchgate.net

Beyond its structural role within the PPP, D-xylulose 5-phosphate has emerged as a critical signaling molecule that links carbohydrate metabolism with the regulation of glycolysis and lipogenesis. It activates protein phosphatase 2A, which in turn influences the activity of key regulatory enzymes in these pathways. nih.gov This regulatory function highlights its role as a central hub, integrating information about the availability of carbohydrates and directing metabolic flux accordingly.

Historical Context of D-Xylulose 5-Phosphate Discovery and Early Research

The elucidation of the pentose phosphate pathway, formerly known as the hexose (B10828440) monophosphate shunt, was a significant achievement in biochemistry, primarily occurring in the 1950s. The pioneering work of scientists like Otto Warburg, Frank Dickens, and Bernard Horecker laid the foundation for understanding this alternative route of glucose metabolism. researchgate.net

Within this broader effort, the identification and characterization of the individual intermediates were crucial steps. While the concept of the pathway was developing, specific research began to pinpoint the novel sugar phosphates involved. In the mid-1950s, studies on the metabolism of pentoses in microorganisms and mammalian tissues led to the discovery of D-xylulose 5-phosphate.

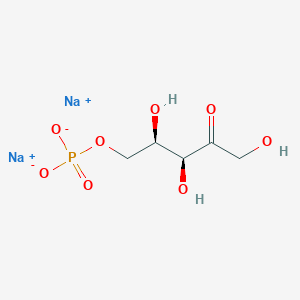

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9Na2O8P |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

disodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5-;;/m1../s1 |

InChI Key |

NBEPTNUBEFMKAU-ALUAXPQUSA-L |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconnections of D Xylulose 5 Phosphate

Generation within the Non-Oxidative Phase of the Pentose (B10789219) Phosphate (B84403) Pathway

The non-oxidative phase of the pentose phosphate pathway is a series of reversible reactions that interconvert pentose phosphates, ultimately linking them back to glycolysis and gluconeogenesis. khanacademy.orgnih.govsci-hub.se It is within this phase that D-Xylulose 5-phosphate is primarily synthesized and utilized. wikipedia.orgwikiwand.com

Role of Ribulose-5-Phosphate 3-Epimerase

The direct precursor to D-Xylulose 5-phosphate in the pentose phosphate pathway is D-ribulose 5-phosphate (Ru5P). wikipedia.orgwikiwand.com The conversion of Ru5P to D-Xu5P is a reversible epimerization reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE). ebi.ac.uknih.gov This enzyme specifically alters the stereochemistry at the third carbon atom of the sugar, transforming the ketopentose Ru5P into its epimer, D-Xu5P. ebi.ac.uknih.gov The reaction mechanism involves an acid-base catalysis, often utilizing a metal ion like Fe2+ or Zn2+ in the active site to stabilize the enediolate intermediate. ebi.ac.uknih.govnih.gov

The activity of ribulose-5-phosphate 3-epimerase is crucial for directing the flow of carbon through the non-oxidative PPP. By producing D-Xu5P, it provides a substrate for the enzyme transketolase, a key player in the interconversion of sugar phosphates. nih.govwikipedia.org

Interconversion with Other Pentose Phosphates

D-Xylulose 5-phosphate, along with its isomer D-ribose 5-phosphate (R5P), which is formed from Ru5P by ribose-5-phosphate (B1218738) isomerase, serves as a substrate for transketolase and transaldolase. microbenotes.comlibretexts.org These enzymes catalyze the transfer of two-carbon (by transketolase) and three-carbon (by transaldolase) units between various sugar phosphates. microbenotes.com

For instance, transketolase transfers a two-carbon fragment from D-Xylulose 5-phosphate to D-ribose 5-phosphate, yielding the seven-carbon sugar sedoheptulose (B1238255) 7-phosphate and the three-carbon glyceraldehyde 3-phosphate. libretexts.orgumaryland.edu Subsequently, transaldolase can transfer a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, producing the four-carbon erythrose 4-phosphate and the six-carbon fructose (B13574) 6-phosphate. khanacademy.org

These reversible reactions allow the cell to adapt to its metabolic needs. khanacademy.orgmicrobenotes.com If there is a high demand for nucleotides, the pathway can be directed towards the production of R5P. Conversely, if the cell requires more NADPH (produced in the oxidative phase of the PPP) or needs to channel excess pentoses back into glycolysis, the interconversions involving D-Xu5P facilitate the formation of fructose 6-phosphate and glyceraldehyde 3-phosphate. khanacademy.orgsci-hub.se

Pathways Leading to D-Xylulose 5-Phosphate Formation from Diverse Carbon Sources

Beyond the pentose phosphate pathway, several other metabolic routes converge on the production of D-Xylulose 5-phosphate, enabling the utilization of a variety of carbon sources.

D-Glucuronate Catabolism to D-Xylulose 5-Phosphate

The catabolism of D-glucuronate, a component of proteoglycans and a product of myo-inositol oxidation, ultimately leads to the formation of D-Xylulose 5-phosphate. reactome.orgwikipedia.org This pathway involves a series of enzymatic steps:

Reduction to L-gulonate: D-glucuronate is first reduced to L-gulonate by an NAD(P)H-dependent reductase. reactome.orgyoutube.com

Oxidation to 3-dehydro-L-gulonate: L-gulonate is then oxidized to 3-dehydro-L-gulonate. reactome.org

Decarboxylation to L-xylulose: 3-dehydro-L-gulonate undergoes decarboxylation to form the pentose L-xylulose. reactome.orgyoutube.com

Reduction to Xylitol (B92547): L-xylulose is reduced to the sugar alcohol xylitol. reactome.orgyoutube.com

Oxidation to D-xylulose: Xylitol is then oxidized to D-xylulose. reactome.orgyoutube.com

Phosphorylation to D-xylulose 5-phosphate: Finally, D-xylulose is phosphorylated by the enzyme xylulokinase, consuming an ATP molecule, to yield D-Xylulose 5-phosphate, which can then enter the pentose phosphate pathway. reactome.orgyoutube.com

Xylitol Catabolic Process to D-Xylulose 5-Phosphate

Xylitol, a sugar alcohol used as a sugar substitute, can be metabolized by many organisms. researchgate.netnih.gov The catabolic pathway for xylitol directly feeds into the latter part of the D-glucuronate degradation pathway. Xylitol is oxidized by xylitol dehydrogenase to form D-xylulose. nih.gov This D-xylulose is then phosphorylated by xylulokinase to produce D-Xylulose 5-phosphate. nih.gov

L-Arabinose and D-Arabinose Catabolic Processes to D-Xylulose 5-Phosphate

The pentose sugars L-arabinose and D-arabinose, found in plant cell walls, can also be catabolized to D-Xylulose 5-phosphate through distinct pathways. researchgate.netnih.gov

L-Arabinose Catabolism:

In many microorganisms, the catabolism of L-arabinose proceeds through a series of enzymatic reactions that ultimately yield D-Xylulose 5-phosphate. researchgate.netebi.ac.ukresearchgate.net

Bacterial Pathway: In bacteria, L-arabinose is first isomerized to L-ribulose. L-ribulose is then phosphorylated to L-ribulose-5-phosphate, which is subsequently epimerized to D-Xylulose 5-phosphate. nih.govresearchgate.net

Fungal Pathway: Fungi employ a different, redox-dependent pathway. L-arabinose is reduced to L-arabinitol, which is then oxidized to L-xylulose. L-xylulose is further reduced to xylitol, and finally, xylitol is oxidized to D-xylulose. As in other pathways, D-xylulose is phosphorylated to D-Xylulose 5-phosphate. nih.govnih.gov

D-Arabinose Catabolism:

The breakdown of D-arabinose also leads to D-Xylulose 5-phosphate. tamu.edu This pathway involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate. This D-ribulose-5-phosphate is a direct precursor in the pentose phosphate pathway and is readily converted to D-Xylulose 5-phosphate by ribulose-5-phosphate 3-epimerase. tamu.edunih.gov

Integration with Glycolysis and Gluconeogenesis

D-Xylulose 5-phosphate (Xu5P) is a pivotal metabolite that serves as a key link between the pentose phosphate pathway (PPP) and glycolysis, the central pathway of glucose catabolism. This integration allows for the flexible distribution of carbon skeletons according to the cell's metabolic needs, whether for energy production, biosynthesis, or maintaining redox balance. The connection is primarily facilitated by the enzyme transketolase, which directly channels intermediates between the two pathways.

Transketolase-Mediated Interconnections

Transketolase is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway that directly connects the PPP with glycolysis. nih.gov It catalyzes the transfer of a two-carbon ketol group from a ketose donor, such as D-Xylulose 5-phosphate, to an aldose acceptor. wikipedia.org This function creates a reversible bridge, allowing for the interconversion of sugar phosphates and feeding excess sugar phosphates into the main carbohydrate metabolic pathways. wikipedia.org

Transketolase catalyzes two significant reactions in the non-oxidative PPP that involve D-Xylulose 5-phosphate and result in the formation of glycolytic intermediates:

Reaction 1: Transketolase transfers a two-carbon unit from D-Xylulose 5-phosphate to D-ribose 5-phosphate. This reaction yields the seven-carbon sugar sedoheptulose 7-phosphate and the three-carbon glyceraldehyde 3-phosphate, a key intermediate in glycolysis. nih.govwikipedia.org

Reaction 2: In a subsequent step, transketolase transfers a two-carbon fragment from another molecule of D-Xylulose 5-phosphate to D-erythrose 4-phosphate. The products of this reaction are fructose 6-phosphate and another molecule of glyceraldehyde 3-phosphate. nih.govwikipedia.orgreactome.org Both of these products are central intermediates in both glycolysis and gluconeogenesis. reactome.org

These reactions demonstrate that D-Xylulose 5-phosphate is a direct precursor to compounds that can either proceed through glycolysis to generate ATP and pyruvate (B1213749) or be used in gluconeogenesis to synthesize glucose. The reversibility of these reactions is also crucial, allowing glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate to flow into the PPP to generate pentose phosphates for nucleotide synthesis. nih.gov

Table 1: Transketolase-Mediated Reactions Involving D-Xylulose 5-Phosphate

| Reaction | 2-Carbon Donor | 2-Carbon Acceptor | Products | Significance |

|---|---|---|---|---|

| 1 | D-Xylulose 5-phosphate | D-Ribose 5-phosphate | Glyceraldehyde 3-phosphate + Sedoheptulose 7-phosphate | Produces a direct glycolytic intermediate (G3P). nih.govwikipedia.org |

| 2 | D-Xylulose 5-phosphate | D-Erythrose 4-phosphate | Glyceraldehyde 3-phosphate + Fructose 6-phosphate | Produces two direct glycolytic/gluconeogenic intermediates. wikipedia.orgreactome.org |

Flux Redistribution between Pathways

The metabolic fate of D-Xylulose 5-phosphate is a critical control point for the redistribution of carbon flux between the pentose phosphate pathway and glycolysis/gluconeogenesis. This regulation is not merely based on substrate availability but also involves allosteric control mechanisms, where Xu5P itself acts as a key signaling molecule.

Research has shown that in response to high glucose levels, the concentration of Xu5P increases. nih.gov This elevated Xu5P acts as a signal to upregulate glycolysis. It achieves this by activating protein phosphatase 2A (PP2A). nih.govwikipedia.org Activated PP2A then dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This dephosphorylation activates the kinase activity (PFK-2) and inhibits the phosphatase activity (FBPase-2), leading to a rapid increase in the concentration of fructose 2,6-bisphosphate. nih.govwikipedia.org Fructose 2,6-bisphosphate is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.gov This cascade effectively pulls carbons from the PPP and shunts them towards glycolysis for energy production and the synthesis of lipid precursors. nih.gov

Furthermore, studies using isotopic labeling have quantified the movement of metabolites between these pathways. In rat hepatocytes, it was found that while the net flux through the non-oxidative PPP enzymes might be small under certain conditions, the bidirectional fluxes are large. nih.gov This indicates a highly dynamic and flexible system where carbons are continuously exchanged between the PPP and glycolysis, allowing the cell to adapt quickly to changes in metabolic state. nih.gov In some microorganisms, the concentration of the initial sugar source, like D-xylose, can shift the metabolism of D-xylulose 5-phosphate between different pathways, further highlighting the dynamic nature of this metabolic node. nih.gov

Table 2: Regulatory Role of D-Xylulose 5-Phosphate in Metabolic Flux

| Condition | Change in [Xu5P] | Mechanism | Metabolic Outcome |

|---|---|---|---|

| High Glucose | Increase | Activates Protein Phosphatase 2A (PP2A), leading to increased Fructose 2,6-bisphosphate. nih.govwikipedia.org | Increased flux through glycolysis. nih.gov |

| Dynamic Equilibrium | Variable | Reversible reactions via transketolase and transaldolase. | Large bidirectional flux between PPP and glycolysis, allowing rapid adaptation. nih.gov |

Regulatory and Signaling Roles of D Xylulose 5 Phosphate

D-Xylulose 5-Phosphate as a Key Signaling Molecule

In response to high glucose levels, the flux through the pentose (B10789219) phosphate (B84403) pathway increases, leading to an accumulation of Xu5P. This increase in Xu5P concentration serves as a signal of carbohydrate abundance, initiating a cascade of events that promote the storage of excess energy. nih.govpnas.org It has been identified as a crucial signaling molecule that couples hepatic glucose utilization with lipid synthesis. nih.gov The signaling role of Xu5P is primarily mediated through its allosteric activation of specific enzymes, most notably Protein Phosphatase 2A (PP2A). pnas.orgnih.gov

Activation of Protein Phosphatase 2A (PP2A) by D-Xylulose 5-Phosphate

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a central role in a multitude of cellular processes. nih.govmdpi.com Xu5P has been shown to specifically activate a particular isoform of PP2A. pnas.orgnih.gov This activation is a key event in the signaling cascade initiated by high glucose levels. Research has demonstrated that Xu5P-activated PP2A is responsible for the dephosphorylation and subsequent activation of key regulatory proteins involved in both glycolysis and lipogenesis. pnas.orgnih.gov The activation of PP2A by Xu5P is a highly specific interaction, with other sugar phosphates showing no such effect. nih.govnih.gov

| Key Finding | Description | References |

| Specificity of Activation | D-xylulose 5-phosphate specifically activates Protein Phosphatase 2A (PP2A). Other sugar phosphates do not have this effect. | nih.govnih.gov |

| Mechanism | The activation of PP2A by Xu5P leads to the dephosphorylation of downstream target proteins. | pnas.orgnih.gov |

| Metabolic Consequence | This activation is a central mechanism for both the acute and long-term regulation of glucose metabolism and fat synthesis. | nih.gov |

Modulation of Carbohydrate Response Element Binding Protein (ChREBP) Activity

Carbohydrate Response Element Binding Protein (ChREBP) is a key transcription factor that regulates the expression of genes involved in glucose and lipid metabolism in response to carbohydrate feeding. pnas.orgnih.gov The activity of ChREBP is tightly regulated by phosphorylation and dephosphorylation events.

In a state of high carbohydrate availability, Xu5P-activated PP2A dephosphorylates ChREBP. frontiersin.orgfrontiersin.org This dephosphorylation promotes the translocation of ChREBP from the cytoplasm to the nucleus, where it can bind to carbohydrate response elements (ChoREs) in the promoter regions of target genes. nih.gov This leads to the increased transcription of genes encoding key glycolytic enzymes, such as L-type pyruvate (B1213749) kinase (L-PK), thereby enhancing the rate of glycolysis. pnas.orgnih.gov While Xu5P is a key activator, some studies suggest that other metabolites like glucose-6-phosphate may also be necessary for the full activation of ChREBP. wikipedia.org

In addition to upregulating glycolytic genes, nuclear ChREBP also activates the transcription of genes involved in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids for storage. pnas.orgnih.govnih.gov Key lipogenic enzymes whose expression is induced by ChREBP include ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). nih.gov This coordinated upregulation of both glycolysis and lipogenesis ensures the efficient conversion of surplus glucose into triglycerides for storage. nih.gov

| Gene Category | Target Genes | Effect of ChREBP Activation | References |

| Glycolysis | L-type pyruvate kinase (L-PK) | Increased transcription, leading to enhanced glycolysis. | pnas.orgnih.gov |

| Lipogenesis | ATP-citrate lyase (ACLY), Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS) | Increased transcription, promoting the synthesis of fatty acids. | nih.gov |

Regulation of Glycolysis Through Bifunctional Enzymes

Beyond its role in regulating gene expression, Xu5P also exerts acute control over glycolytic flux through its interaction with bifunctional enzymes.

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2) plays a crucial role in regulating the concentration of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. wikipedia.orgjohnshopkins.edu Xu5P-activated PP2A dephosphorylates the PFK2/FBPase2 enzyme. wikipedia.org This dephosphorylation activates the kinase domain (PFK2) and inactivates the phosphatase domain (FBPase2). wikipedia.org The resulting increase in F-2,6-P2 levels strongly stimulates PFK-1 activity, thereby increasing the rate of glycolysis. nih.gov This mechanism provides a rapid means of upregulating glycolysis in response to high glucose levels, complementing the long-term transcriptional regulation mediated by ChREBP. nih.gov

Influence on Fructose (B13574) 2,6-Bisphosphate Levels

D-Xylulose 5-phosphate (Xu5P) plays a significant role in regulating the levels of Fructose 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. wikipedia.orgwikipedia.org This influence is primarily mediated through the activation of a specific protein phosphatase, known as protein phosphatase 2A (PP2A). nih.gov

In response to high glucose levels, there is an increase in the concentration of Xu5P. nih.gov This elevated Xu5P then activates PP2A. The activated PP2A dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov Dephosphorylation of this enzyme complex leads to the activation of its kinase domain (PFK-2) and the inactivation of its phosphatase domain (FBPase-2). wikipedia.org The active PFK-2 then catalyzes the synthesis of Fru-2,6-P2 from fructose 6-phosphate. The resulting increase in Fru-2,6-P2 levels strongly stimulates PFK-1, thereby increasing the rate of glycolysis. wikipedia.orgnih.gov

This regulatory cascade ensures that when glucose is abundant, the glycolytic pathway is activated to process the excess sugar.

| Key Molecule | Role in the Pathway | Effect of D-Xylulose 5-phosphate |

| D-Xylulose 5-phosphate (Xu5P) | Signaling molecule | Activates Protein Phosphatase 2A (PP2A) |

| Protein Phosphatase 2A (PP2A) | Enzyme | Dephosphorylates PFK-2/FBPase-2 |

| PFK-2/FBPase-2 | Bifunctional enzyme | Kinase activity is activated, phosphatase activity is inhibited |

| Fructose 2,6-bisphosphate (Fru-2,6-P2) | Allosteric activator | Levels increase, leading to activation of PFK-1 |

| Phosphofructokinase-1 (PFK-1) | Key glycolytic enzyme | Activity is stimulated, increasing glycolytic flux |

Broader Implications in Cellular Metabolic Control

Beyond its immediate impact on glycolysis, D-xylulose 5-phosphate has broader implications for cellular metabolic control, notably in linking carbohydrate metabolism to lipogenesis (fat synthesis). nih.gov This connection is largely mediated through the transcription factor Carbohydrate-responsive element-binding protein (ChREBP). nih.gov

In the well-fed state, increased glucose metabolism leads to elevated levels of Xu5P. wikipedia.org Xu5P activates protein phosphatase 2A (PP2A), which then dephosphorylates ChREBP. nih.gov This dephosphorylation promotes the translocation of ChREBP into the nucleus. Once in the nucleus, ChREBP binds to carbohydrate response elements (ChoREs) on the promoters of genes involved in fatty acid and triglyceride synthesis, thereby activating their transcription.

This mechanism ensures that when there is an excess of carbohydrates, the metabolic machinery shifts towards storing this energy in the form of fats. nih.gov Therefore, Xu5P acts as a crucial signaling molecule that coordinates the regulation of both short-term energy production through glycolysis and long-term energy storage through lipogenesis. nih.gov

| Regulatory Target | Effector Molecule | Effect of D-Xylulose 5-phosphate | Metabolic Outcome |

| Glycolysis | Fructose 2,6-bisphosphate | Increased levels | Upregulation of glucose breakdown |

| Lipogenesis | ChREBP | Activation and nuclear translocation | Increased synthesis of fatty acids and triglycerides |

Enzymology of D Xylulose 5 Phosphate Metabolism

Enzymes Directly Metabolizing D-Xylulose 5-Phosphate

These enzymes are central to the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway, catalyzing the interconversion of sugar phosphates.

Ribulose-5-Phosphate 3-Epimerase (RPE), also known as phosphopentose epimerase, is a crucial enzyme that catalyzes the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). ebi.ac.ukwikipedia.orguniprot.org This reaction is a key step in both the Calvin cycle for carbon fixation in plants and the non-oxidative phase of the pentose phosphate pathway (PPP) in a wide array of organisms, including bacteria, fungi, and animals. ebi.ac.ukwikipedia.orgnih.gov

The enzyme facilitates the epimerization at carbon 3 of the substrate. nih.gov The catalytic mechanism involves an acid-base type of reaction, where two conserved aspartic acid residues are positioned to manage proton transfers, leading to the formation of a cis-enediolate intermediate. nih.govnih.gov Human RPE is a metalloenzyme that utilizes a ferrous iron (Fe2+) cofactor, which is buried deep within the active site and is essential for catalysis. nih.govpnas.org The enzyme's structure is a classic (β/α)8 or TIM barrel fold. ebi.ac.uknih.govnih.gov The reversible nature of the reaction allows RPE to function amphibolically, participating in both anabolic and catabolic pathways. ebi.ac.uk

Table 1: Characteristics of Ribulose-5-Phosphate 3-Epimerase (RPE)

| Feature | Description | References |

|---|---|---|

| EC Number | 5.1.3.1 | ebi.ac.ukwikipedia.orguniprot.org |

| Reaction | D-ribulose 5-phosphate <=> D-xylulose 5-phosphate | ebi.ac.ukuniprot.orgnih.gov |

| Pathway | Pentose Phosphate Pathway, Calvin Cycle | wikipedia.orgnih.gov |

| Cofactor | Primarily Fe2+ in humans; can also use Zn2+, Mn2+, Co2+ in other species. | nih.govnih.govpnas.org |

| Structure | (β/α)8-TIM barrel | ebi.ac.uknih.gov |

| Mechanism | Acid-base catalysis via an enediolate intermediate. | nih.gov |

Transketolase (TK) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway that utilizes D-xylulose 5-phosphate as a donor of a two-carbon (glycolaldehyde) unit. wikipedia.orgresearchgate.net This enzyme requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation like Ca2+ or Mg2+ as cofactors for its activity. nih.govyoutube.com TK catalyzes two separate, reversible reactions involving Xu5P:

D-xylulose 5-phosphate + D-ribose 5-phosphate <=> sedoheptulose (B1238255) 7-phosphate + D-glyceraldehyde 3-phosphate. wikipedia.org

D-xylulose 5-phosphate + D-erythrose 4-phosphate <=> fructose (B13574) 6-phosphate + D-glyceraldehyde 3-phosphate. wikipedia.org

Through these reactions, transketolase plays a vital role in connecting the PPP with glycolysis by generating intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org This link is crucial for the production of NADPH for biosynthetic processes, such as fatty acid and steroid synthesis, and for producing ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. wikipedia.orgresearchgate.net The mechanism involves the TPP cofactor binding to the carbonyl group of Xu5P, cleaving the C2-C3 bond, and stabilizing the two-carbon fragment before transferring it to an aldose acceptor. wikipedia.org

Table 2: Transketolase (TK) Reactions Involving D-Xylulose 5-Phosphate

| Feature | Description | References |

|---|---|---|

| EC Number | 2.2.1.1 | wikipedia.org |

| Function | Transfers a two-carbon unit from a ketose to an aldose. | wikipedia.orgresearchgate.netnih.gov |

| Donor Substrate | D-xylulose 5-phosphate | wikipedia.org |

| Acceptor Substrates | D-ribose 5-phosphate, D-erythrose 4-phosphate | wikipedia.org |

| Products | Sedoheptulose 7-phosphate, Fructose 6-phosphate, Glyceraldehyde 3-phosphate | wikipedia.org |

| Cofactors | Thiamine pyrophosphate (TPP), Divalent cations (e.g., Mg2+, Ca2+) | nih.govyoutube.com |

D-Xylulokinase (XKS) catalyzes the ATP-dependent phosphorylation of D-xylulose to generate D-xylulose 5-phosphate. nih.govwikipedia.orgfunakoshi.co.jp This reaction is a critical entry point for D-xylulose into the central metabolic pathways, specifically the pentose phosphate pathway. nih.govresearchgate.net In mammals, xylulokinase is the final enzyme in the glucuronate-xylulose pathway. nih.gov The product, Xu5P, serves as a key metabolic intermediate and a regulatory molecule. nih.govresearchgate.net

Human D-xylulokinase (hXK) is highly specific for D-xylulose. nih.gov The enzyme belongs to the sugar kinase/hsp70/actin superfamily and consists of two domains. nih.gov The binding of D-xylulose and ATP to separate domains induces a large conformational change to bring the substrates together for catalysis. nih.gov

Table 3: Overview of D-Xylulokinase (XKS)

| Feature | Description | References |

|---|---|---|

| EC Number | 2.7.1.17 | nih.govwikipedia.org |

| Reaction | ATP + D-xylulose -> ADP + D-xylulose 5-phosphate | wikipedia.org |

| Pathway | Pentose and glucuronate interconversions, Xylose metabolism | wikipedia.orgresearchgate.net |

| Substrates | D-xylulose, ATP | wikipedia.org |

| Products | D-xylulose 5-phosphate, ADP | wikipedia.org |

| Kinetic Parameter (hXK) | Kₘ(D-xylulose) = 24 ± 3 µM | nih.gov |

Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase (Xfp) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of certain sugar phosphates. nih.govresearchgate.net It was once thought to exist only in bacteria but has since been identified in fungi. nih.govasm.org Xfp can use either D-xylulose 5-phosphate or fructose 6-phosphate as a substrate, breaking them down into acetyl phosphate and an aldehyde. nih.govasm.orguniprot.org

The reaction involving Xu5P is: D-xylulose 5-phosphate + inorganic phosphate (Pi) <=> acetyl phosphate + D-glyceraldehyde 3-phosphate + H₂O. nih.govuniprot.org

This enzyme is a key component of the phosphoketolase pathway, which is an alternative route for carbohydrate metabolism in organisms like Bifidobacterium. nih.govnih.gov The acetyl phosphate produced can be converted to acetate (B1210297) to generate ATP or to acetyl-CoA for biosynthesis. nih.gov While bacterial Xfp enzymes typically follow Michaelis-Menten kinetics, the fungal enzyme from Cryptococcus neoformans exhibits more complex regulation, including substrate cooperativity and allosteric inhibition by molecules like ATP and activation by AMP. nih.govasm.org

Table 4: Properties of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase (Xfp)

| Feature | Description | References |

|---|---|---|

| EC Number | 4.1.2.9 (for Xu5P); 4.1.2.22 (for F6P) | nih.govuniprot.org |

| Reaction (with Xu5P) | D-xylulose 5-phosphate + Pi -> Acetyl phosphate + D-glyceraldehyde 3-phosphate + H₂O | nih.govuniprot.org |

| Cofactor | Thiamine pyrophosphate (TPP) | nih.govresearchgate.net |

| Pathway | Phosphoketolase Pathway | nih.govasm.org |

| Regulation (Fungal) | Allosterically inhibited by ATP, PEP, OAA; Activated by AMP. | nih.govasm.org |

| Kinetic Parameter (B. lactis) | Kₘ(D-xylulose 5-phosphate) = 45 mM | nih.govnih.gov |

Enzymes Regulated by D-Xylulose 5-Phosphate

Beyond being a metabolic intermediate, Xu5P acts as a crucial signaling molecule that allosterically regulates key enzymes, thereby coordinating metabolic flux in response to glucose availability.

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that regulate numerous cellular processes, including metabolism, signal transduction, and cell cycle. ontosight.ainih.gov Research has identified Xu5P as a potent and specific activator of a particular form of PP2A. ontosight.aipnas.org When glucose levels are high, the concentration of Xu5P increases through the PPP. This accumulation of Xu5P activates PP2A. ontosight.aipnas.org

The activated PP2A then dephosphorylates key regulatory proteins. One major target is the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). pnas.orgnih.govpnas.org Dephosphorylation of ChREBP by the Xu5P-activated PP2A promotes its translocation into the nucleus and enhances its DNA-binding activity. pnas.org This leads to the increased transcription of genes involved in glycolysis and de novo lipogenesis, such as L-type pyruvate (B1213749) kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). pnas.org Thus, Xu5P acts as a glucose signaling molecule, linking carbohydrate processing in the PPP to the long-term regulation of fat synthesis in the liver. pnas.orgpnas.org However, it should be noted that some studies have challenged this model, suggesting that glucose 6-phosphate (G6P), not Xu5P, is the primary activator of ChREBP in the liver. nih.govwikipedia.org

Table 5: Regulation of Protein Phosphatase 2A (PP2A) by D-Xylulose 5-Phosphate

| Feature | Description | References |

|---|---|---|

| Enzyme | Protein Phosphatase 2A (PP2A) | ontosight.ainih.gov |

| Regulator | D-xylulose 5-phosphate (Xu5P) | pnas.orgnih.gov |

| Mechanism | Allosteric activation of specific PP2A isoforms. | ontosight.aipnas.org |

| Physiological Trigger | Increased glucose metabolism leads to elevated Xu5P levels. | ontosight.aipnas.org |

| Downstream Target | Carbohydrate-Responsive Element-Binding Protein (ChREBP). | pnas.orgnih.gov |

| Ultimate Effect | Promotes dephosphorylation and activation of ChREBP, leading to increased transcription of glycolytic and lipogenic genes. | pnas.orgpnas.org |

Phosphofructokinase 2 / Fructose-2,6-bisphosphatase (PFK2/FBPase2)

D-Xylulose 5-phosphate (Xu5P) plays a significant indirect role in regulating glycolysis through its interaction with the bifunctional enzyme Phosphofructokinase 2 / Fructose-2,6-bisphosphatase (PFK2/FBPase2). wikipedia.org This enzyme is responsible for the synthesis and degradation of Fructose 2,6-bisphosphate (Fru-2,6-P₂), a potent allosteric activator of Phosphofructokinase 1 (PFK-1), a key regulatory enzyme in the glycolytic pathway. nih.govwikipedia.org

The regulatory mechanism does not involve direct binding of Xu5P to PFK2/FBPase2. Instead, in the liver, an increase in the concentration of Xu5P, which occurs following a high glucose influx, activates a specific protein phosphatase (PP2A). nih.gov This Xu5P-activated protein phosphatase then dephosphorylates the PFK2/FBPase2 enzyme. wikipedia.orgnih.gov Dephosphorylation inactivates the FBPase-2 domain and activates the PFK-2 kinase domain of the enzyme. wikipedia.org The activated PFK-2 domain then catalyzes the synthesis of Fru-2,6-P₂ from Fructose 6-phosphate. nih.gov The resulting elevation in Fru-2,6-P₂ levels strongly activates PFK-1, thereby increasing the rate of glycolysis. nih.govwikipedia.org

This signaling cascade demonstrates that Xu5P acts as a crucial link between the pentose phosphate pathway and the regulation of carbohydrate metabolism, ensuring that high glucose levels promote both lipogenesis and glycolysis. nih.gov

Mechanistic Studies of D-Xylulose 5-Phosphate-Dependent Enzymes

D-Xylulose 5-phosphate is a key substrate for several enzymes, primarily within the pentose phosphate pathway. Mechanistic studies have provided detailed insights into how these enzymes recognize and catalyze reactions involving Xu5P.

Substrate Binding and Catalytic Mechanisms

Enzymes that utilize D-Xylulose 5-phosphate as a substrate exhibit diverse catalytic mechanisms, from epimerization to phosphorolytic cleavage.

D-ribulose 5-phosphate 3-epimerase (RPE): This enzyme catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate. nih.gov The reaction is a critical step in the non-oxidative branch of the pentose phosphate pathway, balancing the levels of pentose phosphates for nucleotide synthesis and metabolism. nih.gov The catalytic mechanism of human RPE (hRPE) involves an acid-base type reaction. nih.gov Two conserved aspartic acid residues within the active site are positioned to act as the general acid and base, facilitating the proton transfers necessary for the epimerization at the C3 carbon. nih.gov

Phosphoketolases (PK): These thiamine diphosphate (B83284) (ThDP)-dependent enzymes play a key role in the carbohydrate metabolism of various bacteria. researchgate.net They catalyze the phosphorolytic cleavage of Xu5P into acetyl phosphate and glyceraldehyde 3-phosphate. Some phosphoketolases can also use fructose 6-phosphate as a substrate. researchgate.net The binding affinity for D-Xylulose 5-phosphate varies between different phosphoketolases, as indicated by their Michaelis constant (Kₘ) values.

| Enzyme | Source Organism | Kₘ for D-Xylulose 5-phosphate (mM) | Reference |

|---|---|---|---|

| D-Xylulose 5-Phosphate/D-fructose 6-phosphate phosphoketolase (Xfp) | Bifidobacterium lactis | 45 | idexlab.com |

| Phosphoketolase (PK-Pa) | Pseudomonas aeruginosa | Lowest among tested | researchgate.net |

Structural Insights into Enzyme-Ligand Interactions

Structural studies of D-Xylulose 5-phosphate-dependent enzymes have revealed the precise molecular interactions that govern substrate binding and catalysis.

Human D-ribulose 5-phosphate 3-epimerase (hRPE): The crystal structure of hRPE, both alone and in complex with its product D-xylulose 5-phosphate, provides a detailed view of the active site. nih.govnih.gov The enzyme adopts a (β/α)₈ triosephosphate isomerase (TIM) barrel fold, a common structural motif in metabolic enzymes. nih.gov Deep within the active site, an octahedrally coordinated divalent metal ion, surprisingly identified as Fe²⁺, is bound. nih.govnih.gov Access to this active site is regulated by a flexible loop that appears to close over the substrate upon binding. nih.gov The structure of the hRPE complex with D-xylulose 5-phosphate shows the ligand in place, allowing for the identification of key interactions. nih.gov Besides the catalytic aspartates, other residues such as Ser-10, Leu-12, and Met-72 have been shown through mutagenesis to be critical for enzymatic activity, likely by ensuring proper substrate orientation and specificity. nih.gov The methionines are thought to constrict the active site rather than participating directly in catalysis. nih.gov

Phosphoketolases (PK): While a crystal structure of a phosphoketolase in complex with D-xylulose 5-phosphate is not yet reported, structural analyses and modeling of XPK from Lactococcus lactis have provided insights. researchgate.net These studies suggest that a specific structural element, the "QN-loop," may play a crucial role in substrate binding and in conferring specificity for the phosphate acceptor in the second step of the reaction. researchgate.net The conformation of this loop and the surrounding amino acid residues likely creates a binding pocket that preferentially accommodates D-xylulose 5-phosphate over other sugar phosphates like fructose 6-phosphate in certain PKs. researchgate.net

Cellular and Physiological Contexts of D Xylulose 5 Phosphate Function

Role in Cellular Energy Homeostasis

D-Xylulose 5-phosphate plays a significant role in maintaining cellular energy balance by linking carbohydrate availability to the regulation of glycolysis. When glucose levels are high, the increased flux through the pentose (B10789219) phosphate (B84403) pathway leads to elevated concentrations of Xu5P. nih.gov This accumulation of Xu5P serves as a crucial intracellular signal of glucose abundance. nih.govelsevierpure.com

The primary mechanism through which Xu5P exerts its influence on glycolysis is by activating a specific protein phosphatase, identified as Protein Phosphatase 2A (PP2A). nih.govnih.gov Research in rat liver has demonstrated that Xu5P specifically activates PP2A, which then dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov This dephosphorylation event inactivates the FBPase-2 domain and activates the PFK-2 domain, leading to an increase in the levels of fructose (B13574) 2,6-bisphosphate (Fru-2,6-P2). wikipedia.orgnih.gov Fru-2,6-P2 is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.gov By increasing Fru-2,6-P2 levels, Xu5P ultimately stimulates the glycolytic breakdown of glucose for energy production. wikipedia.org This regulatory loop ensures that in times of glucose surplus, the cell can efficiently channel excess carbohydrates into energy-generating and biosynthetic pathways.

Contribution to Nucleic Acid Precursor Synthesis

D-Xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway, a metabolic route critical for generating precursors for nucleotide biosynthesis. nih.gov The PPP's non-oxidative phase is responsible for the interconversion of sugar phosphates, linking it with glycolysis and providing the essential precursor for nucleic acids: ribose-5-phosphate (B1218738) (R5P). nih.gov

Xu5P is formed from its epimer, D-ribulose 5-phosphate, in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase. nih.gov Once formed, Xu5P, along with R5P, serves as a substrate for the enzyme transketolase. Transketolase transfers a two-carbon unit from Xu5P to R5P, yielding glyceraldehyde 3-phosphate (G3P) and sedoheptulose (B1238255) 7-phosphate (S7P). nih.gov Subsequently, the enzyme transaldolase transfers a three-carbon unit from S7P to G3P, producing fructose 6-phosphate (F6P) and erythrose 4-phosphate (E4P). nih.gov In another transketolase-catalyzed reaction, Xu5P donates a two-carbon unit to E4P to generate another molecule of F6P and G3P. nih.gov

This series of reversible reactions allows the cell to convert pentose phosphates back into glycolytic intermediates or, crucially, to produce R5P from glycolytic intermediates to meet the demand for nucleic acid and nucleotide cofactor synthesis, depending on the cell's metabolic needs. ontosight.ai Therefore, the availability and conversion of Xu5P are integral to maintaining the pool of precursors required for DNA and RNA synthesis.

Table 1: Key Enzymes in D-Xylulose 5-Phosphate Metabolism for Precursor Synthesis

| Enzyme | Substrates | Products | Metabolic Pathway |

| Ribulose-5-Phosphate 3-Epimerase | D-Ribulose 5-phosphate | D-Xylulose 5-phosphate | Pentose Phosphate Pathway |

| Transketolase | D-Xylulose 5-phosphate, D-Ribose 5-phosphate | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |

| Transketolase | D-Xylulose 5-phosphate, Erythrose 4-phosphate | Fructose 6-phosphate, Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |

| Transaldolase | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Fructose 6-phosphate, Erythrose 4-phosphate | Pentose Phosphate Pathway |

Influence on Fatty Acid and Triglyceride Biosynthesis (Lipogenesis)

Beyond its role in glycolysis, D-xylulose 5-phosphate is a key signaling molecule that promotes the conversion of excess carbohydrates into fat for long-term energy storage. nih.govnih.gov This process, known as lipogenesis, is transcriptionally regulated, and Xu5P is instrumental in activating the key transcription factor responsible for this adaptation. elsevierpure.compnas.org

In the liver, under high-carbohydrate conditions, the rise in Xu5P levels activates protein phosphatase 2A (PP2A). nih.govnih.gov This activated phosphatase targets the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a master transcriptional regulator of lipogenic and glycolytic genes. nih.govpnas.org PP2A dephosphorylates ChREBP at specific sites, such as Ser-196, which promotes its translocation into the nucleus and enhances its DNA-binding activity. nih.govnih.gov Once activated and inside the nucleus, ChREBP binds to carbohydrate response elements (ChoREs) in the promoters of target genes, upregulating the expression of enzymes required for fatty acid and triglyceride synthesis. nih.gov This includes key enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). Studies in rat liver have shown that Xu5P is the specific sugar phosphate that activates the PPase responsible for ChREBP dephosphorylation, highlighting it as a critical glucose signaling compound for both short-term glycolytic control and long-term regulation of fat synthesis. nih.govnih.gov

D-Xylulose 5-Phosphate in Diverse Organisms and Biological Systems

The functions of D-xylulose 5-phosphate extend across different kingdoms of life, with specialized roles adapted to the unique metabolic contexts of various organisms.

In the opportunistic fungal pathogen Cryptococcus neoformans, Xu5P is a substrate in a metabolic pathway involving the enzyme xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp). asm.orgnih.gov This enzyme, once thought to be exclusive to bacteria, catalyzes the cleavage of Xu5P into glyceraldehyde 3-phosphate (which enters glycolysis) and acetyl-phosphate. asm.org The acetyl-phosphate can then be converted by acetate (B1210297) kinase into acetate, generating a molecule of ATP. asm.org This phosphoketolase pathway represents a significant metabolic adaptation, allowing the fungus to generate ATP from pentoses and produce acetate, a major metabolite released by Cryptococcus during infection. asm.org The regulation of the Xfp2 enzyme in C. neoformans is complex, showing inhibition by ATP and activation by AMP, which suggests a sophisticated system for sensing the cell's energy status. asm.orgnih.gov This pathway is crucial for the fungus's carbon assimilation and virulence. nih.gov

In many bacteria, the pentose phosphate pathway is a central metabolic hub, and D-xylulose 5-phosphate is a key intermediate. nih.gov Bacteria utilize the non-oxidative PPP to synthesize precursors for lipopolysaccharide (LPS), aromatic amino acids, and nucleic acids. nih.gov For instance, in the pathogenic bacterium Francisella novicida, which lacks the oxidative branch of the PPP, the non-oxidative branch is essential for its intracellular survival. nih.gov The enzymes transketolase and transaldolase use Xu5P to interconvert sugar phosphates, connecting glucose metabolism to the synthesis of vital cellular components. nih.gov In organisms like Pseudomonas putida engineered to metabolize xylose, the conversion of xylose to Xu5P via the xylose isomerase pathway is a key step. researchgate.net The subsequent metabolism of Xu5P through the non-oxidative PPP is critical, and the upregulation of genes for enzymes like transketolase (tktA) and transaldolase (tal) is observed to accommodate the flux from this new substrate. researchgate.net

In photosynthetic organisms, D-xylulose 5-phosphate is a crucial intermediate in the Calvin-Benson Cycle, the primary pathway for carbon fixation. In the regeneration phase of the cycle, Xu5P is formed and subsequently phosphorylated by xylulose-5-phosphate kinase to regenerate ribulose-1,5-bisphosphate, the CO2-acceptor molecule. This step is vital for the continuation of photosynthesis.

Furthermore, a related compound, 1-deoxy-D-xylulose 5-phosphate (DOXP), is the entry point for the non-mevalonate pathway of isoprenoid biosynthesis, which occurs in plant plastids. nih.govebi.ac.uk This pathway is responsible for producing a vast array of essential compounds, including carotenoids, the phytol (B49457) tail of chlorophyll, and various hormones. nih.gov The DOXP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govresearchgate.net While distinct from Xu5P, the shared "xylulose-5-phosphate" nomenclature points to the central role of five-carbon sugar phosphates in partitioning carbon between primary photosynthetic metabolism and the synthesis of specialized, vital secondary metabolites in plants. nih.govnih.gov

Mammalian Cellular Metabolism (Mechanistic Studies)

D-xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway that has emerged as a significant signaling molecule in mammalian cellular metabolism, particularly in the liver. Mechanistic studies have revealed its crucial role in coordinating the response to high carbohydrate levels, primarily by activating a specific protein phosphatase that, in turn, regulates the activity of key transcription factors and enzymes involved in glycolysis and lipogenesis.

A central mechanism of Xu5P action is the activation of protein phosphatase 2A (PP2A). nih.govfrontiersin.orgresearchgate.netnih.govpnas.orghmdb.cajst.go.jp Research has shown that in response to an abundance of glucose, the intracellular concentration of Xu5P rises. This increase in Xu5P specifically activates PP2A, which then dephosphorylates and activates key regulatory proteins.

One of the most critical targets of Xu5P-activated PP2A is the transcription factor Carbohydrate-responsive element-binding protein (ChREBP). nih.govnih.govpnas.org ChREBP is a major regulator of genes involved in fatty acid and triglyceride synthesis. In its phosphorylated state, ChREBP is inactive. The dephosphorylation of ChREBP by the Xu5P-activated PP2A at specific serine and threonine residues, including Ser-196 and Thr-666, leads to its translocation into the nucleus and its binding to carbohydrate response elements (ChoREs) in the promoters of lipogenic and glycolytic genes, thereby increasing their transcription. nih.govnih.govpnas.org

The activation of ChREBP by Xu5P-mediated dephosphorylation is a cornerstone of the long-term adaptation to a high-carbohydrate diet, promoting the conversion of excess carbohydrates into storage fat. nih.govresearchgate.netpnas.org However, it is worth noting that some studies have proposed alternative or additional mechanisms for ChREBP activation, with some evidence suggesting a role for glucose 6-phosphate or that dephosphorylation alone may not be sufficient for its full activation. frontiersin.orgjst.go.jpwikipedia.org Furthermore, some research indicates that fructose can activate ChREBP through a mechanism independent of an increase in Xu5P levels. nih.gov

In addition to its role in gene transcription, Xu5P also contributes to the acute regulation of glycolysis. The Xu5P-activated PP2A also dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govfrontiersin.org This dephosphorylation activates the kinase activity and inhibits the bisphosphatase activity of the enzyme, leading to an increase in the levels of fructose 2,6-bisphosphate (Fru-2,6-P₂). Fru-2,6-P₂ is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This mechanism ensures that high glucose influx is met with an increased glycolytic rate. nih.gov

Much of the foundational mechanistic work on the role of Xu5P has been conducted using rat liver models, including cytosolic extracts and primary hepatocytes. nih.govresearchgate.netnih.govpnas.orgresearchgate.netnih.gov Studies using xylitol (B92547), which can be metabolized to Xu5P, have further substantiated the role of Xu5P in inducing the expression of glucose-responsive genes. researchgate.net

The following tables summarize the key mechanistic findings regarding the role of D-xylulose 5-phosphate in mammalian cellular metabolism.

Table 1: Mechanistic Role of D-Xylulose 5-Phosphate in Cellular Regulation

| Process | Mechanism | Key Molecules Involved | Outcome | Supporting Evidence |

| Signal Transduction | Activation of a specific protein phosphatase | D-xylulose 5-phosphate, Protein Phosphatase 2A (PP2A) | Initiates a signaling cascade in response to high glucose. | nih.govfrontiersin.orgresearchgate.netnih.govpnas.orghmdb.cajst.go.jp |

| Gene Transcription | Dephosphorylation and activation of a key transcription factor. | ChREBP, PP2A | Increased transcription of lipogenic and glycolytic genes. | nih.govnih.govpnas.orgnih.gov |

| Glycolytic Regulation | Dephosphorylation and activation of a bifunctional enzyme. | PFK-2/FBPase-2, PP2A | Increased levels of fructose 2,6-bisphosphate, leading to enhanced glycolysis. | nih.govfrontiersin.org |

Table 2: Research Findings on D-Xylulose 5-Phosphate and ChREBP Activation

| Finding | Experimental System | Description | Reference |

| Identification of Xu5P-activated PPase | Crude cytosolic and nuclear extracts from rat livers | Demonstrated that PPase activity, which dephosphorylates ChREBP at Ser-196, Ser-568, and Thr-666, is specifically activated by Xu5P. | nih.govnih.gov |

| Characterization of the PPase | Partially purified PPases from rat liver | Immunoblotting identified the Xu5P-activated phosphatase as a PP2A-ABδC complex. | nih.gov |

| Role of Xylitol in Gene Expression | Transiently transfected hepatoma cells and primary hepatocytes | Xylitol, a precursor of Xu5P, induced the expression of an L-PK reporter gene, mimicking the effect of high glucose. | researchgate.net |

| Alternative ChREBP Activation | - | Some studies suggest glucose 6-phosphate is required for ChREBP activation, or that fructose can activate ChREBP independently of Xu5P increase. | frontiersin.orgjst.go.jpwikipedia.orgnih.gov |

Advanced Methodologies for Studying D Xylulose 5 Phosphate

Enzymatic Synthesis and Preparation of D-Xylulose 5-Phosphate

The enzymatic synthesis of D-xylulose 5-phosphate offers a highly specific and efficient alternative to complex chemical synthesis routes. Several enzymatic strategies have been successfully employed for its preparation.

One established method involves the use of transketolase , an enzyme that catalyzes the reversible transfer of a two-carbon ketol group. A notable approach utilizes an irreversible reaction catalyzed by transketolase, where hydroxypyruvate and D-glyceraldehyde-3-phosphate serve as substrates to produce D-xylulose 5-phosphate. researchgate.net This method has been shown to yield preparations of sodium D-xylulose 5-phosphate with a purity of 88%, significantly free of aldehyde contaminants. researchgate.net

Another versatile method for the biocatalytic phosphorylation of D-xylulose is the use of xylulokinases . D-xylulokinase, such as the one encoded by the XKS1 gene from Saccharomyces cerevisiae, can be expressed in Escherichia coli and used for the direct phosphorylation of D-xylulose. tandfonline.com This process often employs an ATP regeneration system, like the phosphoenolpyruvate (B93156) (PEP)/pyruvate (B1213749) kinase (PK) system, to drive the reaction to near-complete conversion. tandfonline.com The progress of this phosphorylation can be monitored in real-time using techniques like ³¹P-NMR and ¹H-NMR spectroscopy. tandfonline.com

A streamlined, one-pot synthesis method has been developed using a two-enzyme cascade. This system utilizes xylose isomerase to convert D-xylose to D-xylulose, followed by phosphorylation by a xylulokinase from the thermophilic bacterium Thermotoga maritima. researchgate.net A key advantage of this system is the promiscuous activity of the T. maritima xylulokinase, which can utilize polyphosphate as a phosphate (B84403) donor, thereby eliminating the need for a separate ATP regeneration enzyme like polyphosphate kinase. researchgate.net This optimized two-enzyme system has demonstrated the production of 32 mM Xu5P from 50 mM D-xylose and polyphosphate. researchgate.net

The enzyme D-ribulose 5-phosphate 3-epimerase (RPE) also plays a central role in the natural formation of D-xylulose 5-phosphate by catalyzing the reversible conversion of D-ribulose 5-phosphate. nih.gov Structural and biochemical studies of human RPE have provided detailed molecular insights into the binding of its physiological ligands and the catalytic mechanism, which involves an Fe²⁺ ion. nih.gov

These enzymatic methods provide robust platforms for producing D-xylulose 5-phosphate, which is essential for its use as a standard in metabolic studies and as a substrate for assaying the activity of various enzymes. researchgate.netresearchgate.net

Table 1: Comparison of Enzymatic Synthesis Methods for D-Xylulose 5-Phosphate

| Enzyme(s) | Substrate(s) | Key Features | Reported Purity/Yield |

| Transketolase | Hydroxypyruvate, D-glyceraldehyde-3-phosphate | Irreversible reaction, free of aldehyde admixtures. researchgate.net | 88% pure sodium salt. researchgate.net |

| D-Xylulokinase | D-xylulose, ATP | Direct phosphorylation, often coupled with ATP regeneration. tandfonline.com | Nearly 100% conversion. tandfonline.com |

| Xylose Isomerase, Xylulokinase | D-xylose, Polyphosphate | Minimized two-enzyme cascade, no separate ATP regeneration needed. researchgate.net | 32 mM Xu5P from 50 mM xylose. researchgate.net |

| D-Ribulose 5-phosphate 3-epimerase | D-ribulose 5-phosphate | Reversible enzymatic conversion central to the pentose (B10789219) phosphate pathway. nih.gov | N/A (focus on catalytic mechanism) |

Analytical Techniques for Quantification and Detection

Accurate quantification and sensitive detection of D-xylulose 5-phosphate are critical for elucidating its metabolic roles. A suite of powerful analytical techniques has been adapted and optimized for this purpose.

Spectroscopic Methods (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and monitoring of reactions involving D-xylulose 5-phosphate. Both ¹H-NMR and ³¹P-NMR spectroscopy have been instrumental in tracking the time course of enzymatic phosphorylation reactions that produce Xu5P. tandfonline.com These techniques allow for the direct observation of the substrate's conversion and the formation of the phosphorylated product in real-time, confirming the success and completeness of the synthesis. tandfonline.com Predicted ¹H NMR spectra for D-xylulose 5-phosphate are also available in databases, providing a reference for experimental data. hmdb.ca

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of D-xylulose 5-phosphate in complex biological samples. nih.gov This technique is particularly valuable for analyzing metabolites in crude plant extracts and other biological matrices where concentrations may be low. nih.gov

Ion-pair reversed-phase liquid chromatography combined with a quadrupole time-of-flight (Q-TOF) mass spectrometer has been successfully used to identify and quantify various pentose phosphate pathway metabolites, including D-xylulose 5-phosphate, in urine samples. nih.gov In such analyses, D-xylulose 5-phosphate, along with its isomer D-ribose 5-phosphate, is typically detected with a specific mass-to-charge ratio (m/z) of 229 in negative ion mode. nih.gov LC-MS/MS has also been employed to analyze PPP sugars and nucleotides in liver tissue, revealing changes in the levels of xylulose 5-phosphate in response to genetic modifications. researchgate.net For targeted quantification, LC-MS/MS methods can achieve very low detection limits, with some platforms detecting D-xylose and its derivatives down to less than 1.0 ng/mL. creative-proteomics.com

Coupled Enzymatic Assays

Coupled enzymatic assays provide a spectrophotometric method for the indirect quantification of D-xylulose 5-phosphate. These assays are based on a series of linked enzymatic reactions that ultimately result in a measurable change in absorbance, typically due to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH).

A common coupled assay for measuring the production of D-xylulose 5-phosphate involves the following steps:

Transketolase converts the newly formed D-xylulose 5-phosphate into glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. nih.gov

Triosephosphate isomerase then converts the glyceraldehyde 3-phosphate to dihydroxyacetone phosphate. nih.gov

Finally, glycerophosphate dehydrogenase reduces the dihydroxyacetone phosphate to glycerol (B35011) phosphate, a reaction that involves the oxidation of NADH to NAD⁺. nih.gov

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the amount of D-xylulose 5-phosphate produced in the initial reaction. nih.gov This method is widely used to determine the activity of enzymes like D-ribulose 5-phosphate 3-epimerase. nih.gov

Table 2: Analytical Techniques for D-Xylulose 5-Phosphate

| Technique | Principle | Application | Advantages |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. tandfonline.com | Monitoring enzymatic synthesis, structural confirmation. tandfonline.com | Non-destructive, provides detailed structural information. tandfonline.com |

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio. nih.govnih.govresearchgate.net | Quantification in complex biological samples (urine, liver, plant extracts). nih.govnih.govresearchgate.net | High sensitivity and specificity, suitable for trace-level detection. nih.govcreative-proteomics.com |

| Coupled Enzymatic Assays | Links the target reaction to a series of reactions that produce a measurable signal (e.g., change in absorbance). nih.gov | Measuring enzyme activity (e.g., RPE). nih.gov | Relatively simple, uses standard laboratory equipment (spectrophotometer). |

Genetic and Molecular Approaches to Perturb D-Xylulose 5-Phosphate Metabolism

To understand the functional role of D-xylulose 5-phosphate and its associated metabolic pathways, researchers employ genetic and molecular techniques to perturb its metabolism. These approaches allow for the investigation of the consequences of altered Xu5P levels in living organisms.

Gene Expression Modulation (e.g., VIGS)

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to transiently suppress the expression of specific genes in plants. nih.gov This technique leverages a plant's natural defense mechanism against viruses to downregulate a target gene, offering a rapid method for functional gene analysis, especially in plants that are difficult to transform genetically. nih.gov

In the context of D-xylulose 5-phosphate metabolism, VIGS can be used to silence genes encoding key enzymes of the pentose phosphate pathway or related pathways. For instance, VIGS has been used to identify the essential function of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a critical enzyme in the methylerythritol phosphate (MEP) pathway which is related to isoprenoid biosynthesis. nih.govnih.gov By silencing DXPS, researchers can study the resulting metabolic and phenotypic changes, thereby elucidating the role of the enzyme and its product. nih.gov The effectiveness of VIGS is often confirmed by observing a distinct phenotype, such as the bleached appearance that results from silencing the CLA1 gene, which is involved in chloroplast development. nih.gov This approach provides a means to investigate the in vivo consequences of disrupting the pathways that produce or consume D-xylulose 5-phosphate and its precursors.

Site-Directed Mutagenesis for Enzyme Characterization

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in targeted modifications to a protein's amino acid sequence. neb.com This method is instrumental in characterizing enzymes that either produce or utilize D-xylulose 5-phosphate, such as transketolase, phosphoketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXS). By altering specific amino acid residues within an enzyme's active site or regulatory domains, researchers can investigate their precise roles in substrate binding, catalysis, and feedback inhibition.

One key application of this technique is in studying the interaction between an enzyme and its cofactors. For instance, yeast transketolase, which uses D-xylulose 5-phosphate as a substrate, relies on the cofactor thiamin diphosphate (B83284) (ThDP). wikipedia.orgnih.gov An invariant residue, Glutamic acid 418 (Glu418), which forms a hydrogen bond with the pyrimidine (B1678525) ring of ThDP, was targeted for mutagenesis. Replacing Glu418 with glutamine (E418Q) or alanine (B10760859) (E418A) did not significantly alter the enzyme's structure or its ability to bind the cofactor. However, the catalytic activity was drastically reduced to 2% and 0.1% of the wild-type enzyme, respectively. nih.gov This demonstrates that while the hydrogen bond is not essential for cofactor binding, it is critical for the catalytic function of the enzyme. nih.gov

Site-directed mutagenesis is also employed to overcome feedback inhibition in metabolic pathways for biotechnological purposes. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes a rate-limiting step in the methylerythritol 4-phosphate (MEP) pathway, is subject to feedback inhibition by the pathway's end products, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). plos.org These molecules compete with the cofactor ThDP for binding at the active site. To improve enzyme activity, researchers used computational modeling to identify residues more important for inhibitor binding than for ThDP binding. Two alanine residues (Ala-147 and Ala-352) were mutated to glycine. plos.org The resulting mutant enzymes showed varied effects on activity and inhibition, providing a proof-of-concept that it is possible to engineer the enzyme to reduce feedback inhibition and potentially improve the bio-production of valuable isoprenoids. plos.org

Table 1: Impact of Site-Directed Mutagenesis on Enzyme Activity

| Enzyme | Organism | Mutation | Substrate/Cofactor | Observed Effect | Reference |

|---|---|---|---|---|---|

| Transketolase | Yeast | E418Q | Thiamin diphosphate | Catalytic activity reduced to 2% of wild-type. | nih.gov |

| Transketolase | Yeast | E418A | Thiamin diphosphate | Catalytic activity reduced to ~0.1% of wild-type. | nih.gov |

| Deoxy-D-Xylulose-5-Phosphate Synthase (PtDXS) | Poplar | A147G, A352G, A147G/A352G | Isopentenyl diphosphate (inhibitor) | Mutations altered IDP inhibition and overall enzyme activity. | plos.org |

Isotopic Tracing and Flux Analysis

Isotopic tracing is a technique used to track the passage of an isotope-labeled molecule through a metabolic pathway. When combined with mathematical modeling, it enables metabolic flux analysis (MFA), a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com This methodology is essential for understanding the dynamics of pathways involving D-xylulose 5-phosphate, such as the pentose phosphate pathway (PPP) and the phosphoketolase pathway. creative-proteomics.comasm.org

In these studies, cells are fed a substrate labeled with a stable isotope, most commonly Carbon-13 (¹³C). asm.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including D-xylulose 5-phosphate and its derivatives. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to their production. creative-proteomics.comnih.gov

A key example is the elucidation of xylose catabolism in the bacterium Clostridium acetobutylicum. By growing the bacterium on [1-¹³C]xylose, researchers were able to quantify the fluxes through two different pathways that process D-xylulose 5-phosphate: the PPP and the phosphoketolase pathway. asm.org The analysis revealed that the phosphoketolase pathway, which cleaves xylulose-5-P into acetyl-P and glyceraldehyde-3-P, was active and contributed up to 40% of the total xylose catabolic flux. asm.org Furthermore, the study showed that the flux distribution between these two pathways could be shifted by changing the initial xylose concentration. asm.org

Metabolic flux analysis provides a detailed, quantitative picture of cellular metabolism that is not achievable by measuring enzyme levels or metabolite concentrations alone. researchgate.net It can identify metabolic bottlenecks and rigid nodes within a network, providing critical insights for metabolic engineering efforts aimed at optimizing the production of biofuels and other chemicals from renewable feedstocks like xylose. asm.orgresearchgate.net The absolute quantification of PPP metabolites, including D-xylulose 5-phosphate, using isotope tracers is a growing area of research, providing more precise data for systems biology models. nih.gov

Table 2: Findings from Isotopic Tracing and Flux Analysis Studies

| Organism | Isotopic Tracer | Pathway(s) Studied | Key Findings | Reference |

|---|---|---|---|---|

| Clostridium acetobutylicum | [1-¹³C]xylose | Phosphoketolase Pathway, Pentose Phosphate Pathway | The phosphoketolase pathway contributes up to 40% of xylose catabolic flux. The split ratio between the two pathways is dependent on xylose concentration. | asm.org |

| Escherichia coli | ¹³C-glucose | Pentose Phosphate Pathway, Glycolysis | Flux balance analysis identified bottlenecks in pathways involving D-xylulose 5-phosphate precursors, guiding engineering strategies to improve product yield. | researchgate.net |

| Various Bacteria | ¹³C-labeled tracers | Pentose Phosphate Pathway | Isotope labeling combined with MS enables absolute quantification of PPP metabolites, including D-xylulose 5-phosphate. | nih.gov |

Future Directions in D Xylulose 5 Phosphate Research

Unraveling Novel Regulatory Networks

While the role of D-Xylulose 5-phosphate as a metabolic intermediate is well-established, its function as a signaling molecule is an exciting frontier. A significant discovery revealed that Xu5P acts as a signaling molecule in the liver, activating protein phosphatase 2A (PP2A). pnas.org This activation, in turn, stimulates key enzymes involved in glycolysis and fatty acid synthesis. pnas.org This finding suggests that Xu5P is a crucial link, signaling the abundance of carbohydrates and triggering their conversion into lipids. pnas.org

Future investigations will likely focus on identifying other Xu5P-responsive signaling pathways. Given the PPP's central role in providing NADPH for reductive biosynthesis and antioxidant defense, it is plausible that Xu5P levels could regulate cellular responses to oxidative stress. nih.govthemedicalbiochemistrypage.org Research may explore whether Xu5P directly or indirectly influences transcription factors, protein kinases, or other signaling molecules involved in stress response and metabolic adaptation. Uncovering these novel regulatory hubs will be critical to understanding how cells coordinate metabolic state with broader physiological processes like proliferation, differentiation, and immune responses. nih.gov

High-Resolution Structural Biology of Associated Enzyme Complexes

A detailed molecular understanding of how D-Xylulose 5-phosphate interacts with its partner enzymes is fundamental to appreciating its function. High-resolution structural biology offers a window into these interactions. For instance, crystal structures of human D-ribulose 5-phosphate 3-epimerase (RPE) have been solved in complex with both its substrate (D-ribulose 5-phosphate) and its product, D-xylulose 5-phosphate. nih.gov These structures provide a detailed view of the active site, revealing an octahedrally coordinated Fe2+ ion and key amino acid residues (Asp37 and Asp175) that facilitate the epimerization reaction. nih.gov

Future structural studies should target larger, multi-enzyme complexes involved in the non-oxidative PPP. Enzymes like transketolase (TKL) and transaldolase (TAL) work in concert to interconvert various sugar phosphates, including Xu5P. nih.gov Visualizing how these enzymes might associate to form metabolons—transient structural-functional complexes—could reveal mechanisms of substrate channeling and metabolic efficiency. High-resolution techniques like cryo-electron microscopy (cryo-EM) will be invaluable in capturing the dynamic architecture of these assemblies and understanding how they regulate the flow of metabolites through the pathway.

Table 1: Key Enzymes in D-Xylulose 5-Phosphate Metabolism

| Enzyme | Abbreviation | Function | Cofactor(s) |

| Ribulose-5-Phosphate 3-Epimerase | RPE | Catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate. nih.gov | Fe2+ |

| Transketolase | TKL | Transfers a two-carbon unit from D-xylulose 5-phosphate to an acceptor molecule (e.g., ribose 5-phosphate or erythrose 4-phosphate). nih.govnih.gov | Thiamine (B1217682) Diphosphate (B83284) (ThDP) |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the synthesis of 1-deoxy-D-xylulose 5-phosphate (a precursor to Xu5P in some pathways) from pyruvate (B1213749) and glyceraldehyde 3-phosphate. rug.nlnih.gov | Thiamine Diphosphate (ThDP), Mg2+/Mn2+ |

| Xylulokinase | XK | Catalyzes the phosphorylation of D-xylulose to D-xylulose 5-phosphate. nih.govtandfonline.com | ATP |

Systems Biology Approaches to Global Metabolic Interplay

D-Xylulose 5-phosphate does not function in isolation; it is part of a highly interconnected metabolic network. nih.gov Systems biology, which combines experimental data with computational modeling, is essential for understanding the global interplay of the PPP with other pathways like glycolysis, nucleotide biosynthesis, and amino acid synthesis. wikipedia.orgebi.ac.uk

Mathematical models of the PPP in organisms like Saccharomyces cerevisiae have been developed to predict dynamic changes in metabolite concentrations and fluxes. ebi.ac.uk By integrating these models with those of other pathways, such as glycolysis, researchers can simulate how perturbations like oxidative stress or changes in nutrient availability affect the entire metabolic system. ebi.ac.uk Future work will involve creating more comprehensive, multi-scale models that incorporate transcriptomic, proteomic, and metabolomic data. These models will be crucial for predicting metabolic reprogramming in various conditions, such as cancer, where the PPP is often upregulated, and for identifying novel metabolic engineering targets in biotechnology. nih.gov

Development of Advanced Probes and Inhibitors for Research Applications

To dissect the specific roles of D-Xylulose 5-phosphate and its associated enzymes, researchers require sophisticated molecular tools. The development of selective chemical probes and inhibitors is a key research objective. Much of the focus has been on enzymes that produce precursors to Xu5P, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway found in bacteria, plants, and parasites. rug.nlnih.gov

Inhibitors of DXPS, such as alkyl acetylphosphonates, are being investigated as potential new antibacterial agents because the MEP pathway is essential in many pathogens but absent in humans. rug.nlasm.org Recent studies have demonstrated the in vivo efficacy of these inhibitors in a mouse model of urinary tract infection, providing proof-of-concept for this strategy. asm.org Furthermore, N-substituted 5-phosphate-d-arabinonamide derivatives have been synthesized and shown to be potent inhibitors of phosphoglucose (B3042753) isomerase (PGI), an enzyme functionally linked to the PPP. nih.gov

Future efforts will aim to develop more potent and selective inhibitors for the core enzymes of the non-oxidative PPP, such as RPE and transketolase. Additionally, creating fluorescent or photo-activatable probes based on the Xu5P scaffold could allow for real-time tracking of its localization and interactions within living cells, providing unprecedented insights into its regulatory functions.

Table 2: Research Applications of Pathway Inhibitors

| Target Enzyme | Inhibitor Class | Potential Application | Reference |

| 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | Alkyl Acetylphosphonates (e.g., Butyl Acetylphosphonate) | Antibacterial agents, research probes for bacterial metabolism. asm.org | asm.org |

| 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | Fosmidomycin (and analogs) | Antimalarial agents. nih.gov | nih.gov |

| Phosphoglucose Isomerase (PGI) | N-substituted 5-phosphate-d-arabinonamides | Anticancer agents, components for biosensors. nih.gov | nih.gov |

Exploration in Understudied Biological Systems

While much of the research on the pentose (B10789219) phosphate pathway has been conducted in model organisms like E. coli and yeast, or in the context of human health, the role of D-Xylulose 5-phosphate in a vast array of other biological systems remains largely unexplored. The MEP pathway, which involves the related compound 1-deoxy-D-xylulose 5-phosphate, is present in many bacteria, algae, plants, and the malaria parasite Plasmodium falciparum, making it an attractive target for drug development. nih.gov

Future research should expand to investigate the unique roles of the PPP and Xu5P in these diverse organisms. For example, in plants, the pathway is crucial for synthesizing isoprenoids, which are involved in everything from growth and development to defense against herbivores. plos.orgmdpi.com Recent work on Toona ciliata (Chinese mahogany) identified several DXS genes and suggested their expression levels in leaves are linked to insect defense. mdpi.com Exploring the regulation and flux through the PPP in extremophiles, symbiotic organisms, and non-model pathogens could reveal novel metabolic adaptations and identify new targets for biotechnological or therapeutic intervention.

Q & A

Q. What metabolic pathways involve D-xylulose 5-phosphate (Xu5P) sodium salt, and how can researchers experimentally trace its flux?